Hydrazine

Description

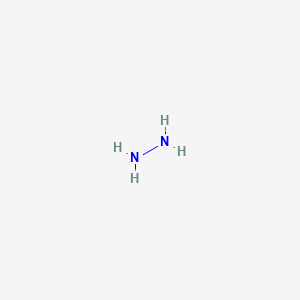

Structure

3D Structure

Properties

IUPAC Name |

hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2H4, H4N2, Array, H2NNH2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate) | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020702 | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.] | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ... | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid. | |

CAS No. |

302-01-2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrazine-results-aeglprogram | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RFH0GB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MU6D7B58.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Hydrazine Compounds: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 13, 2025 – This comprehensive technical guide delves into the rich history and ongoing scientific importance of hydrazine and its derivatives. From their initial discovery to their critical role in modern drug development and beyond, this document provides researchers, scientists, and drug development professionals with an in-depth exploration of the core chemistry, biological implications, and experimental methodologies associated with these versatile nitrogen compounds.

A Legacy of Discovery: From Organic Dyes to Rocket Fuel

The story of this compound chemistry begins in the late 19th century with the pioneering work of German chemist Emil Fischer, who in 1875, synthesized the first this compound derivative, phenylthis compound.[1] This discovery was a pivotal moment, not only for the field of organic chemistry but also for the burgeoning study of carbohydrates, where phenylthis compound proved to be an invaluable tool for their identification and structural elucidation.[1]

However, it was Theodor Curtius who, in 1887, first synthesized this compound itself.[2][3] His method, though indirect, involved the treatment of organic diazides with dilute sulfuric acid to produce this compound sulfate, laying the foundational understanding of its chemical properties.[2] The pure, anhydrous form of this compound was later isolated by the Dutch chemist Lobry de Bruyn in 1895.[2]

The early 20th century saw a significant advancement in this compound synthesis with Friedrich August Raschig's development of the Olin Raschig process in 1907.[4] This industrial-scale method, which involves the oxidation of ammonia with sodium hypochlorite, made this compound more readily available, paving the way for its use in a wider range of applications, most notably as a high-energy rocket propellant during and after World War II.[4][5]

Physicochemical Properties of Key this compound Compounds

The diverse applications of this compound compounds stem from their unique physicochemical properties. This section summarizes key quantitative data for this compound and some of its most significant derivatives in clearly structured tables for easy comparison.

Table 1: Physical Properties of this compound and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | N₂H₄ | 32.05 | 2 | 113.5 | 1.021 |

| Phenylthis compound | C₆H₅NHNH₂ | 108.14 | 19.5 | 243.5 | 1.0978 |

| 2,4-Dinitrophenylthis compound | C₆H₃(NO₂)₂NHNH₂ | 198.14 | 198-202 (dec.) | - | - |

| Isoniazid | C₆H₇N₃O | 137.14 | 171.4 | - | - |

Sources:[1][5][6][6][7][7][8][8][9][9][10][11][12][13][14][15]

Table 2: Solubility and Partition Coefficients

| Compound | Water Solubility | Organic Solvent Solubility | logP (Octanol-Water) |

| This compound | Miscible | Insoluble in chloroform and ether | - |

| Phenylthis compound | Sparingly soluble | Miscible with ethanol, ether, chloroform, benzene | 1.9 |

| 2,4-Dinitrophenylthis compound | Slightly soluble | Soluble in ethanol, acetone, ether | - |

| Isoniazid | 1g in 8mL | Slightly soluble in ethanol, very slightly soluble in ether | -0.64 |

Sources:[1][5][6][7][9][9][12][14][15]

Key Experimental Protocols in this compound Chemistry

This section provides detailed methodologies for the synthesis of seminal this compound compounds, reflecting both historical and contemporary laboratory practices.

Synthesis of Phenylthis compound (A Derivative of Fischer's Method)

Objective: To synthesize phenylthis compound from aniline via a diazonium salt intermediate.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Stannous Chloride

-

Sodium Hydroxide

-

Ether

-

Potassium Hydroxide

-

Ice

Procedure:

-

Dissolve 10 g of freshly distilled aniline in a solution of 30 g of concentrated hydrochloric acid in 75 ml of water.

-

Cool the solution to 0°C in an ice bath.

-

Diazotize the aniline by adding a solution of 8 g of sodium nitrite in 30 ml of water, maintaining the temperature at 0°C.

-

Add 30 g of common salt with shaking and cool the mixture in a freezing mixture.

-

Add a solution of 60 g of stannous chloride in 25 g of concentrated hydrochloric acid.

-

Allow the mixture to stand for several hours until the hydrochloride of phenylthis compound separates.

-

Filter the precipitate and wash with a small amount of saturated salt solution.

-

Transfer the precipitate to a flask and treat with an excess of caustic sodium hydroxide solution to liberate the free base.

-

Extract the phenylthis compound several times with ether.

-

Dry the ethereal solution with potassium hydroxide.

-

Evaporate the ether to obtain phenylthis compound, which can be further purified by distillation in vacuo or by freezing.[2]

Synthesis of 2,4-Dinitrophenylthis compound (Brady's Reagent)

Objective: To prepare 2,4-dinitrophenylthis compound, a reagent for the identification of aldehydes and ketones.

Materials:

-

2,4-Dinitrochlorobenzene

-

This compound Sulfate

-

Potassium Acetate

-

Ethanol

-

Water

Procedure:

-

Prepare a this compound solution by suspending 35 g of this compound sulfate in 125 cc of hot water and adding 85 g of potassium acetate. Boil for five minutes, cool to about 70°C, add 75 cc of alcohol, filter, and wash the solid with 75 cc of hot alcohol.

-

In a 1-liter flask fitted with a stirrer and reflux condenser, dissolve 50.5 g of 2,4-dinitrochlorobenzene in 250 cc of alcohol.

-

Add the prepared this compound solution to the dinitrochlorobenzene solution.

-

Reflux the mixture with stirring for one hour. The product will begin to separate within the first ten minutes.

-

Cool the mixture well, filter the precipitated 2,4-dinitrophenylthis compound, and wash it once with 50 cc of warm alcohol (60°C) and then with 50 cc of hot water.[10]

Synthesis of Isoniazid (Isonicotinic Acid Hydrazide)

Objective: To synthesize the antitubercular drug isoniazid from isonicotinic acid.

Materials:

-

Isonicotinic Acid

-

Ethanol (in excess)

-

Sulfuric Acid (concentrated)

-

Sodium Bicarbonate

-

This compound Hydrate

-

Ether

Procedure:

-

Esterification: Reflux a mixture of 0.1 mol of isonicotinic acid and excess ethanol with 1-2 ml of concentrated sulfuric acid until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into 200 ml of ice-cold water and neutralize the excess acid with a sodium bicarbonate solution.

-

Extract the crude ester with ether. Separate the ether layer and evaporate the ether to obtain the ester.

-

Hydrazinolysis: Reflux the ethanolic solution of the ester (0.01 mol) with this compound hydrate (0.015 mol) for an appropriate time.

-

Cool the reaction mixture. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield isoniazid.[16]

Biological Significance and Toxicological Pathways

While invaluable in chemical synthesis and medicine, this compound and its derivatives are also recognized for their toxicity and carcinogenic potential.[5][17] Understanding the mechanisms of their biological activity is crucial for safe handling and for the development of this compound-based therapeutics with improved safety profiles.

The toxicity of many this compound compounds is linked to their metabolic activation into reactive species that can interact with cellular macromolecules, including DNA.[5][17] This interaction can lead to DNA damage, triggering cellular stress responses and, in some cases, carcinogenesis.

Metabolic Activation and Generation of Reactive Species

This compound derivatives can be metabolized by various enzymes, including cytochrome P450 and peroxidases, leading to the formation of free radicals.[5] These highly reactive species can then abstract hydrogen atoms from or add to biological molecules, initiating a cascade of damaging reactions.

This compound-Induced DNA Damage and Cell Cycle Arrest

The formation of reactive oxygen species (ROS) and other radical intermediates during this compound metabolism can lead to various forms of DNA damage, including single- and double-strand breaks and base modifications.[11][15] This damage activates cellular DNA damage response (DDR) pathways. A key consequence of this activation is the G2/M checkpoint arrest, which prevents the cell from entering mitosis with damaged DNA, allowing time for repair.[18][19][20]

Experimental Workflows in this compound Research

Investigating the biological effects of this compound compounds requires robust and well-defined experimental workflows. The following diagram outlines a typical workflow for assessing the cytotoxicity and genotoxicity of a novel this compound derivative.

Conclusion and Future Directions

From their discovery over a century ago to their diverse applications today, this compound compounds continue to be of significant interest to the scientific community. Their unique reactivity makes them indispensable in synthetic chemistry, while their biological effects, though posing challenges, also offer opportunities for the development of novel therapeutics. Future research will likely focus on the design of this compound derivatives with enhanced target specificity and reduced toxicity, as well as on a deeper understanding of their complex interactions with biological systems. This guide serves as a foundational resource for researchers contributing to this exciting and evolving field.

Contact:

References

- 1. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Legacy of this compound: Fueling Scientific Advancements [this compound.com]

- 3. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 4. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dinitrophenylthis compound - GeeksforGeeks [geeksforgeeks.org]

- 6. Phenylthis compound | 100-63-0 [chemicalbook.com]

- 7. Phenylthis compound - Wikipedia [en.wikipedia.org]

- 8. 2,4-Dinitrophenylthis compound - Wikipedia [en.wikipedia.org]

- 9. Isoniazid (PIM 288) [inchem.org]

- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 11. phenyl this compound [chembk.com]

- 12. dettx.com [dettx.com]

- 13. 2,4-Dinitrophenylthis compound [chemeurope.com]

- 14. benchchem.com [benchchem.com]

- 15. repositorio.unesp.br [repositorio.unesp.br]

- 16. researchgate.net [researchgate.net]

- 17. BIOTRANSFORMATION OF this compound DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the molecular and functional cellular response to this compound via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Early Research and Synthesis of Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research and early synthesis methodologies of hydrazine (N₂H₄). From its initial discovery through its organic derivatives to the development of scalable industrial production, this document details the key scientific milestones, experimental protocols, and comparative data of the seminal synthesis routes.

The Dawn of this compound Chemistry: Discovery and Pioneers

The journey to isolate this compound began not with the compound itself, but with its organic derivatives. The latter half of the 19th century saw pioneering work by several chemists who laid the groundwork for this compound chemistry.

-

1875: Emil Fischer and the First this compound Derivative German chemist Emil Fischer is credited with the first synthesis of a this compound derivative, phenylthis compound.[1][2] While investigating nitrogen-based compounds, he successfully reduced a diazonium salt to produce this new compound.[2] It was Fischer who also coined the term "this compound".[1][3]

-

1887: Theodor Curtius Synthesizes this compound Sulfate Theodor Curtius, a German chemist, was the first to synthesize this compound itself, in the form of this compound sulfate, in 1887.[1][3] His method involved the treatment of organic diazides with dilute sulfuric acid.[1] Despite his success in producing the salt, Curtius was unable to isolate pure this compound.[3] His work, however, was crucial in understanding the fundamental properties and reactivity of this compound.[1]

-

1895: Lobry de Bruyn Prepares Pure Anhydrous this compound The final step in the initial discovery phase was achieved by the Dutch chemist Lobry de Bruyn in 1895, who was the first to prepare pure anhydrous this compound.[1][3]

A timeline of these foundational discoveries is illustrated in the diagram below.

Caption: A timeline of the key discoveries in early this compound chemistry.

Early Industrial Synthesis of this compound

With the discovery and initial characterization of this compound, the focus shifted towards developing efficient and scalable synthesis methods. The early 20th century saw the emergence of several key industrial processes.

The Raschig Process

Developed by Friedrich Raschig in 1907, the Raschig process was the original commercial method for producing this compound.[4][5] This process involves the oxidation of ammonia with sodium hypochlorite.[6][7]

Experimental Protocol:

-

Chloramine Formation: An aqueous solution of ammonia (approx. 15%) is reacted with a diluted solution of sodium hypochlorite (approx. 1 mol/L) at around 0°C with cooling. This reaction is rapid and yields chloramine (NH₂Cl) and sodium hydroxide.[6]

-

This compound Synthesis: The alkaline chloramine solution is then reacted with a 20- to 30-fold molar excess of anhydrous ammonia at approximately 130°C under pressure.[6]

-

Separation and Concentration: The excess ammonia is separated and recycled. The resulting aqueous solution, containing this compound and sodium chloride, is then concentrated by distillation to yield this compound hydrate (a 64% solution of this compound in water).[1][6]

A significant side reaction is the reaction of chloramine with the newly formed this compound, which is catalyzed by heavy metal ions like copper.[6] To mitigate this, a large excess of ammonia is used, and complexing agents such as gelatin or glue are added.[6][7]

Caption: Workflow diagram of the Raschig process for this compound synthesis.

The Bayer-Ketazine Process

The Bayer-Ketazine process is a modification of the Raschig process that improves yields by introducing a ketone, typically acetone, into the reaction.[8]

Experimental Protocol:

-

Azine Formation: Sodium hypochlorite, acetone, and a 20% aqueous solution of ammonia are continuously fed into a reactor in a molar ratio of 1:2:20, respectively. The reaction is carried out at approximately 35°C and 200 kPa.[8] Instead of chloramine reacting directly with ammonia, it reacts in the presence of acetone to form an azine intermediate (dimethyl ketazine).[9]

-

Hydrolysis: The resulting dimethyl ketazine is then hydrolyzed in a pressurized distillation column (0.8-1.2 MPa). This step yields acetone, which is recycled back to the reactor, and a 10% aqueous solution of this compound.[8]

-

Concentration: The dilute this compound solution is then concentrated to 64% this compound hydrate.[8]

Caption: Workflow diagram of the Bayer-Ketazine process.

The Urea Process

Another variation of the Raschig process involves the substitution of urea for ammonia.[7]

Experimental Protocol:

-

Reaction Mixture: A mixture of urea, sodium hypochlorite, and sodium hydroxide are mixed at a low temperature.

-

Heating: The mixture is then rapidly heated to 100°C.

-

Work-up: The work-up is similar to the Raschig process, involving distillation to concentrate the this compound.

This process has the advantage of operating at atmospheric pressure and avoiding a large excess of ammonia. However, it is less economical due to the use of two moles of sodium hydroxide per mole of this compound.[6]

The Peroxide Process

A more environmentally friendly process, often called the Pechiney-Ugine-Kuhlmann process, uses hydrogen peroxide as the oxidant instead of sodium hypochlorite, thus avoiding the production of salt as a byproduct.[10]

Experimental Protocol:

-

Oxaziridine Formation: Ammonia and hydrogen peroxide react in the presence of a ketone (like methyl ethyl ketone) and a catalyst to form an oxaziridine intermediate.[3]

-

Ketazine Formation: The oxaziridine then reacts with another molecule of ammonia to form a hydrazone, which in turn condenses with another ketone molecule to yield the ketazine.[10]

-

Hydrolysis: The ketazine is then hydrolyzed under pressure to produce this compound and regenerate the ketone for recycling.[8]

Caption: Workflow diagram of the Peroxide process for this compound synthesis.

Comparative Data of Early Synthesis Processes

The following table summarizes the key quantitative parameters of the early industrial this compound synthesis processes.

| Parameter | Raschig Process | Bayer-Ketazine Process | Urea Process | Peroxide Process |

| Primary Oxidant | Sodium Hypochlorite | Sodium Hypochlorite | Sodium Hypochlorite | Hydrogen Peroxide |

| Nitrogen Source | Ammonia | Ammonia | Urea | Ammonia |

| Key Intermediate | Chloramine | Ketazine | - | Oxaziridine/Ketazine |

| Typical Yield | ~60-70% | High | ~60-70% | >80% |

| Operating Pressure | High | Low to Moderate | Atmospheric | Atmospheric to High |

| Key Byproduct | Sodium Chloride | Sodium Chloride | Sodium Chloride, Sodium Carbonate | Water |

| Molar Ratios | NH₃:NaOCl (20-30:1) | NaClO:Ketone:NH₃ (1:2:20) | - | H₂O₂:Ketone:NH₃ (~1:2:4) |

Conclusion

The early research and synthesis of this compound, from the initial discovery of its derivatives to the development of robust industrial processes, highlight a significant period of advancement in chemical synthesis. The Raschig process laid the foundation for large-scale production, while subsequent innovations like the Bayer-Ketazine and Peroxide processes introduced improvements in yield and environmental impact. This foundational work paved the way for the diverse applications of this compound and its derivatives in pharmaceuticals, agrochemicals, and as a high-energy propellant.[3][11]

References

- 1. The Legacy of this compound: Fueling Scientific Advancements [this compound.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 6. Production of this compound - Chempedia - LookChem [lookchem.com]

- 7. Raschig process | chemistry | Britannica [britannica.com]

- 8. chemcess.com [chemcess.com]

- 9. globallcadataaccess.org [globallcadataaccess.org]

- 10. Peroxide process - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Anhydrous Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of anhydrous hydrazine (N₂H₄). The information is presented to support research, development, and safety protocols involving this highly reactive compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Physical and Chemical Properties

Anhydrous this compound is a colorless, fuming, oily liquid with a pungent, ammonia-like odor.[1][2] It is a powerful reducing agent and is highly reactive.[2] Proper handling and storage are critical due to its flammability, toxicity, and potential for explosive decomposition under certain conditions.

Summary of Physicochemical Data

The following tables summarize the key physicochemical properties of anhydrous this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | N₂H₄ | [3] |

| Molecular Weight | 32.05 g/mol | [1] |

| Appearance | Colorless, fuming oily liquid | [1][2] |

| Odor | Ammonia-like | [1][2] |

| Density | 1.021 g/cm³ at 25 °C | [3] |

| Melting Point | 2 °C (35.6 °F) | [2][3] |

| Boiling Point | 113.5 °C (236.3 °F) at 760 mmHg | [1][2] |

| Vapor Pressure | 14.4 mmHg at 25 °C (77°F) | [1] |

Table 2: Thermochemical and Solubility Properties

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (liquid, 298.15 K) | +50.63 kJ/mol | [4] |

| Standard Enthalpy of Formation (gas, 298.15 K) | +95.4 kJ/mol | [4] |

| Solubility in Water | Miscible | [5] |

| Solubility in Organic Solvents | Soluble in methanol and ethanol. Insoluble in chloroform and ether. | [5] |

Table 3: Safety and Reactivity Data

| Property | Value | Reference(s) |

| Flash Point | 38 °C (100 °F) | [2] |

| Autoignition Temperature | 270 °C (518 °F) on glass | [1] |

| Explosive Limits in Air | 4.7% to 100% by volume | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of anhydrous this compound. Extreme caution must be exercised when performing these experiments due to the hazardous nature of this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Density Determination

The density of anhydrous this compound can be accurately determined using a pycnometer.

Methodology:

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. The density of water at that temperature is used to calculate the precise volume of the pycnometer.

-

Sample Handling: In a fume hood, carefully fill the calibrated pycnometer with anhydrous this compound. The temperature of the this compound should be controlled and recorded.

-

Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Melting Point Determination

The melting point of anhydrous this compound can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of anhydrous this compound is frozen. A small portion of the frozen this compound is then quickly introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The sealed capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate. The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point method to minimize the amount of hazardous material.[6]

Methodology:

-

Apparatus Setup: A small amount of anhydrous this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner, for example, in a Thiele tube filled with a suitable heating oil.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][7][8][9]

Viscosity Measurement

The viscosity of anhydrous this compound can be determined using a capillary viscometer, such as an Ubbelohde or Cannon-Fenske viscometer.[10][11]

Methodology:

-

Apparatus Preparation: A clean, dry viscometer is selected. The viscometer constant is determined by measuring the efflux time of a standard liquid of known viscosity and density.

-

Sample Loading: A known volume of anhydrous this compound is introduced into the viscometer in a fume hood.

-

Temperature Control: The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

Measurement: The time taken for the liquid to flow between two calibrated marks on the viscometer is measured.

-